5-Hexyl-1,3-thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
383131-91-7 |
|---|---|
Molecular Formula |
C9H16N2S |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
5-hexyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H16N2S/c1-2-3-4-5-6-8-7-11-9(10)12-8/h7H,2-6H2,1H3,(H2,10,11) |
InChI Key |
ZDEVQPCYUARWNW-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=C(S1)N |
Canonical SMILES |
CCCCCCC1=CN=C(S1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Hexyl 1,3 Thiazol 2 Amine
Classical and Contemporary Approaches to the Thiazole (B1198619) Ring Formation
The construction of the 2-aminothiazole (B372263) core is most famously achieved through the Hantzsch thiazole synthesis. However, numerous modern adaptations and alternative strategies have been developed to improve efficiency, safety, and substrate scope.
The Hantzsch synthesis remains the most fundamental and widely utilized method for preparing 2-aminothiazoles. rhhz.netresearchgate.net This reaction involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. plos.org For the specific synthesis of 5-Hexyl-1,3-thiazol-2-amine, the Hantzsch approach would utilize 1-halo-2-octanone as the long-chain precursor, which reacts with unsubstituted thiourea. The hexyl group from the ketone is thereby regioselectively installed at the 5-position of the resulting thiazole ring.
The classical Hantzsch reaction has been updated through various protocols, including solvent-free methods that enhance its environmental friendliness. For instance, heating a 2-bromoacetophenone (B140003) derivative to its melting point and then adding thiourea can result in an instantaneous reaction, yielding the product in a matter of seconds. organic-chemistry.org This approach avoids the use of toxic solvents and often simplifies the workup procedure. organic-chemistry.org The reaction is generally robust and can be performed with or without a catalyst, sometimes simply in a suitable solvent like ethanol (B145695). plos.org
Interactive Data Table: Hantzsch-Type Synthesis Precursors for this compound
| α-Halocarbonyl Precursor | Thioamide Partner | Resulting Product | Key Feature |
|---|---|---|---|
| 1-Bromo-2-octanone | Thiourea | This compound | Direct installation of 5-hexyl group |
| 1-Chloro-2-octanone | Thiourea | This compound | Alternative halogenated precursor |
Beyond the classical Hantzsch reaction, several innovative methods using thiourea have been developed. These contemporary strategies often provide access to 2-aminothiazoles under milder conditions or from more readily available starting materials, avoiding the need for pre-halogenated ketones.
One such approach is a domino alkylation-cyclization reaction where propargyl bromides react with thioureas. organic-chemistry.org These reactions, often accelerated by microwave irradiation, can yield highly substituted 2-aminothiazoles in minutes with high efficiency. organic-chemistry.org This method circumvents the use of lachrymatory α-haloketones. organic-chemistry.org
Another strategy involves the rhodium-catalyzed reaction of sulfoxonium ylides with thiourea. rhhz.net This halogen-free method provides a practical and attractive alternative to traditional routes by avoiding the generation of chemical waste associated with α-halocarbonyl precursors. rhhz.net Similarly, copper(II)-catalyzed coupling of α-diazoketones with thiourea also serves as an effective route to 2-aminothiazole synthesis. rhhz.net One-pot syntheses directly from ketones (without prior halogenation) and thiourea have also been achieved using systems like dimethyl sulfoxide (B87167) (DMSO) and hydrogen halides, which generate the α-haloketone in situ. rsc.org
Catalytic Systems in 2-Aminothiazole Synthesis
The development of advanced catalytic systems has significantly improved the synthesis of 2-aminothiazoles, offering benefits such as increased reaction rates, higher yields, milder conditions, and easier product purification.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, making the process more economical and environmentally benign. nanobioletters.com Montmorillonite-K10 clay has been demonstrated as an effective and reusable catalyst for the one-pot synthesis of 2-aminothiazoles from methylcarbonyls, thiourea, and iodine in DMSO. researchgate.net
Other notable heterogeneous catalysts include:
Copper Silicate : Used for the synthesis of 4-substituted 2-aminothiazoles from phenacyl bromides and thiourea, offering short reaction times and a simple workup. nanobioletters.com
Aluminum Oxide Nanoparticles : Serve as an active nanocatalyst for the one-pot reaction of methylcarbonyls, thiourea, and iodine, leading to excellent yields and high purity. orgchemres.org
Copper Nanoparticles on Carbon (Cu-NP/C) : Facilitate the condensation of phenacyl bromides with thiourea under environmentally friendly conditions. tandfonline.com
Silica Chloride : Acts as an efficient heterogeneous catalyst for the synthesis of 2-aminothiazoles. researchgate.net
Magnetic Nanocatalysts : A magnetically recoverable nanocatalyst, Ca/4-MePy-IL@ZY-Fe3O4, has been used with trichloroisocyanuric acid (TCCA) as a green halogen source for the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea. rsc.org
Interactive Data Table: Comparison of Heterogeneous Catalysts in 2-Aminothiazole Synthesis
| Catalyst | Substrates | Key Advantages | Reference |
|---|---|---|---|
| Montmorillonite-K10 | Methylcarbonyl, Thiourea, Iodine | Reusable, one-pot synthesis | researchgate.net |
| Copper Silicate | Phenacyl bromide, Thiourea | Rapid, high yield, reusable | nanobioletters.com |
| Aluminum Oxide Nanoparticles | Methylcarbonyl, Thiourea, Iodine | High purity, excellent yield | orgchemres.org |
| Cu-NP/C | Phenacyl bromide, Thiourea | Environmentally benign, mild conditions | tandfonline.com |
| Magnetic Nanocatalyst | Methyl ketones, Thiourea, TCCA | Magnetically recoverable, green halogen source | rsc.org |
Transition-metal catalysis offers powerful and efficient pathways for forming the thiazole ring. These methods often proceed through different mechanisms than the classical Hantzsch synthesis. For example, rhodium(II) acetate (B1210297) catalyzes the coupling of sulfoxonium ylides with thioureas, involving a carbene insertion and annulation sequence to build the 2-aminothiazole scaffold under mild conditions. rhhz.net
Copper and iron-based catalytic systems have also been employed. The synthesis of fused imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones can be facilitated by both Cu(OTf)₂/KI and FeCl₃/ZnI₂ systems, proceeding via an aerobic oxidative coupling. thieme-connect.comthieme-connect.com While this is a post-modification, the underlying C-H activation principles are relevant. Direct formation of the 2-aminothiazole ring has been achieved via copper-catalyzed reactions of α-diazoketones with thiourea. rhhz.net
Regioselective Introduction of the 5-Hexyl Moiety
The most straightforward method for ensuring the hexyl group is located at the 5-position is to incorporate it into one of the starting materials, as seen in the Hantzsch synthesis using 1-halo-2-octanone. plos.org In this substrate-controlled approach, the regiochemical outcome is predetermined by the structure of the α-haloketone.
An alternative advanced strategy involves the direct C-H functionalization of a pre-formed 2-aminothiazole ring. Research has shown that the C5-position of the thiazole ring is often the most reactive site for electrophilic substitution and metal-catalyzed C-H activation. researchgate.netacs.org Palladium-catalyzed direct C-H arylation at the 5-position of thiazole derivatives has been achieved with high efficiency and regioselectivity, even at low catalyst loadings and under aerobic conditions. researchgate.netacs.org Similarly, a metal-free, iodine-mediated method has been developed for the regioselective C-H selenylation at the C5-position. acs.org While direct C-H alkylation at the 5-position is less commonly reported than arylation, these findings highlight the inherent reactivity of the C5-H bond, suggesting that analogous catalytic systems could be developed for the regioselective introduction of alkyl groups like hexyl.
Strategies for Direct Hexyl Chain Incorporation
The most prominent and direct method for synthesizing 5-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. chemicalbook.comwikipedia.org This classical method involves the condensation reaction between an α-haloketone and a thiourea. wikipedia.orgthieme-connect.com
For the specific synthesis of this compound, the Hantzsch reaction would utilize thiourea and an appropriate α-halo-octanone, such as 1-bromo-2-octanone or 1-chloro-2-octanone. The reaction mechanism commences with the nucleophilic sulfur of thiourea attacking the electrophilic carbon bearing the halogen in the α-halo-octanone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound product.
Reaction Scheme for Hantzsch Synthesis:
Modern variations of this reaction aim to improve yields, reduce reaction times, and employ more environmentally benign conditions. For instance, one-pot syntheses have been developed that generate the α-haloketone in situ or use alternative catalytic systems to drive the cyclization. One such approach involves the direct coupling of ketones and thiourea using an iodine/dimethyl sulfoxide (I₂/DMSO) catalytic oxidative system, which avoids the need to pre-synthesize and handle lachrymatory α-haloketones. researchgate.net Another advanced method uses visible-light-promoted C(sp³)–H bond functionalization to synthesize 2-aminothiazoles from active methylene (B1212753) ketones and thioureas under mild, room-temperature conditions. thieme-connect.comthieme-connect.de
Table 1: Comparison of Direct Synthesis Strategies
| Method | Key Reactants | Typical Conditions | Advantages |
| Classic Hantzsch Synthesis | 1-Halo-2-octanone, Thiourea | Reflux in ethanol or similar solvent | Well-established, reliable |
| Iodine-Catalyzed One-Pot Synthesis | 2-Octanone, Thiourea, I₂ | Heating in DMSO | Avoids use of toxic α-haloketones |
| Visible-Light Photocatalysis | 2-Octanone, Thiourea, Photocatalyst | Visible light irradiation, room temperature | Mild conditions, green chemistry approach thieme-connect.comthieme-connect.de |
Post-Cyclization Functionalization at C-5 Position
An alternative synthetic route involves the initial synthesis of the core 2-aminothiazole ring, followed by the introduction of the hexyl group at the C-5 position. This position on the thiazole ring is electron-rich and susceptible to electrophilic substitution. pharmaguideline.com This multi-step approach offers flexibility, as the same 2-aminothiazole intermediate can be used to synthesize a variety of 5-substituted derivatives.
Halogenation followed by Cross-Coupling
A common and effective two-step strategy begins with the selective halogenation of 2-aminothiazole at the C-5 position. jocpr.com Reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) can be used to produce 2-amino-5-bromothiazole.
Once the 5-halo-2-aminothiazole intermediate is obtained, the hexyl group can be introduced via a metal-catalyzed cross-coupling reaction. Several such reactions are applicable:
Suzuki Coupling: Reaction of 2-amino-5-bromothiazole with hexylboronic acid or its esters in the presence of a palladium catalyst.
Heck Coupling: Palladium-catalyzed reaction with 1-hexene, although this introduces a hexenyl group that would require subsequent reduction. researchgate.net
Grignard Reaction: Coupling with a hexyl Grignard reagent (hexylmagnesium bromide), often catalyzed by a transition metal.
This halogenation/nucleophilic substitution protocol is advantageous as the reaction is often fast and can produce high yields without the need to isolate the halogenated intermediate. jocpr.com
Direct C-H Alkylation
More recent advancements in synthetic chemistry have enabled the direct C-H functionalization of heterocyclic compounds, bypassing the need for pre-functionalization (e.g., halogenation). Palladium-catalyzed C-H alkylation has been reported for the C-5 position of thiazole derivatives. sci-hub.se This method involves reacting 2-aminothiazole directly with a hexylating agent, such as a hexyl halide or an alcohol, in the presence of a palladium catalyst and a suitable directing group or ligand system. sci-hub.se Research has shown that even long aliphatic chains can be successfully introduced at the C-5 position of thiazoles using this methodology. sci-hub.se
Table 2: Overview of Post-Cyclization Functionalization Methods
| Method | Intermediate | Key Reagents for Hexylation | Catalyst/Conditions |
| Suzuki Coupling | 2-Amino-5-bromothiazole | Hexylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base |
| Direct C-H Alkylation | 2-Aminothiazole | Hexyl alcohol or halide | Pd or Cu catalyst, directing group, oxidant researchgate.netsci-hub.se |
These post-cyclization techniques are powerful tools for creating libraries of 5-substituted-2-aminothiazoles for various research applications, including medicinal chemistry and material science. nih.gov
Sophisticated Spectroscopic and Structural Characterization of 5 Hexyl 1,3 Thiazol 2 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Elucidation of Proton Environments (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 5-hexyl-1,3-thiazol-2-amine, the ¹H NMR spectrum reveals distinct signals for the protons on the thiazole (B1198619) ring, the primary amine group, and the appended hexyl chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The expected ¹H NMR signals for this compound are as follows:
A singlet peak corresponding to the single proton at the C4 position of the thiazole ring (H-4). Its chemical shift is typically observed in the aromatic/heteroaromatic region.
A broad singlet for the two protons of the primary amine (-NH₂) group. The broadness of this signal is due to quadrupole broadening and potential hydrogen exchange.
A triplet for the protons of the methylene (B1212753) group (α-CH₂) directly attached to the C5 position of the thiazole ring, resulting from coupling with the adjacent methylene group.
A series of multiplets for the four methylene groups (-CH₂-) within the hexyl chain. These signals often overlap, creating a complex pattern.
A triplet for the terminal methyl (-CH₃) group of the hexyl chain, arising from coupling to the neighboring methylene group.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | 5.0 - 5.5 | Broad Singlet | 2H |
| Thiazole H-4 | 6.5 - 6.8 | Singlet | 1H |
| α-CH₂ (attached to ring) | 2.5 - 2.8 | Triplet | 2H |
| -(CH₂)₄- | 1.2 - 1.7 | Multiplet | 8H |
| -CH₃ | 0.8 - 0.9 | Triplet | 3H |
Mapping Carbon Skeletal Frameworks (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom produces a distinct signal, providing information on the total number of carbon atoms and their chemical environments. In 2-aminothiazole (B372263) derivatives, the carbon atoms of the thiazole ring have characteristic chemical shifts. ijsdr.org The C2 carbon, bonded to two heteroatoms (N and S), is significantly deshielded and appears far downfield. ijsdr.org The C4 and C5 carbons appear at distinct positions, with their shifts influenced by their substituents. ijsdr.org The carbons of the hexyl chain exhibit typical aliphatic signals.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Thiazole) | 168 - 170 |
| C5 (Thiazole) | 130 - 135 |
| C4 (Thiazole) | 105 - 110 |
| α-CH₂ (attached to ring) | 29 - 32 |
| -CH₂- | 28 - 31 |
| -CH₂- | 25 - 28 |
| -CH₂- | 22 - 24 |
| -CH₂- | 31 - 33 |
| -CH₃ | 13 - 15 |
Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity and Structural Confirmation
Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning NMR signals and confirming molecular structure by revealing through-bond and through-space correlations between nuclei.
Homonuclear Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. ekb.eg In a COSY spectrum of this compound, cross-peaks would be expected between the protons of the hexyl chain, confirming their connectivity. ekb.eg For instance, the α-CH₂ protons would show a correlation to the β-CH₂ protons, which in turn would correlate with the γ-CH₂ protons, and so on down the chain to the terminal methyl group. The H-4 proton on the thiazole ring and the NH₂ protons would not show cross-peaks to the hexyl chain, confirming their isolation from the alkyl spin system.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbon atoms. google.com This technique is invaluable for assigning carbon signals based on their known proton assignments. google.com For this compound, an HSQC spectrum would show:
A cross-peak connecting the thiazole H-4 signal to the C4 carbon signal.
Correlations between the protons of each of the five distinct methylene groups in the hexyl chain and their corresponding carbon signals.
A cross-peak between the terminal methyl protons and the terminal methyl carbon. The C2 and C5 carbons of the thiazole ring are quaternary (or have no attached protons after substitution) and therefore would not produce signals in an HSQC spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups, which have characteristic absorption or scattering frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective method for identifying functional groups. clockss.org The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3250 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |
| 2955 - 2850 | C-H Stretching | Hexyl Alkyl Chain |
| 1640 - 1620 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1570 - 1520 | C=N Stretching | Thiazole Ring |
| 1470 - 1430 | C=C Stretching | Thiazole Ring |
| 700 - 600 | C-S Stretching | Thiazole Ring |
The N-H stretching vibrations typically appear as two distinct bands in the 3450-3250 cm⁻¹ region, characteristic of a primary amine. The aliphatic C-H stretching from the hexyl group gives rise to strong absorptions just below 3000 cm⁻¹. semanticscholar.org The region between 1640 cm⁻¹ and 1430 cm⁻¹ contains absorptions due to N-H bending and the C=N and C=C stretching vibrations of the thiazole ring. researchgate.net
Raman Spectroscopy
The key features anticipated in the Raman spectrum would include:
Thiazole Ring Vibrations: The symmetric stretching or "breathing" modes of the thiazole ring are expected to produce strong and sharp Raman signals. Bands related to C=C and C=N stretching, observed around 1400-1550 cm⁻¹, would be prominent. researchgate.net
C-S Bond Vibrations: The carbon-sulfur bonds within the thiazole ring are highly polarizable and typically give rise to strong Raman scattering signals in the 600-800 cm⁻¹ region. scialert.net
Alkyl Chain Vibrations: The C-C stretching and CH₂ twisting and rocking modes of the hexyl chain would also be visible, although they may be weaker compared to the ring vibrations.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and structural motifs.
Mass Spectrometric Techniques for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. This is achieved by ionizing the compound and analyzing the mass-to-charge ratio of the resulting ions and their fragments.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, with a molecular formula of C9H16N2S, the calculated monoisotopic mass is 184.10341969 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) analyzers, can measure this mass with exceptional accuracy, typically within a few parts per million (ppm). nih.gov This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.
The technique is often coupled with ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques that typically produce a prominent molecular ion peak ([M+H]+), further confirming the molecular weight. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C9H16N2S | nih.gov |
| Calculated Monoisotopic Mass | 184.10341969 Da | nih.gov |
| Ionization Modes | ESI, APCI | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components of a mixture. In the context of this compound, GC-MS serves as an essential tool for assessing its purity. researchgate.netacs.org The gas chromatograph separates the compound from any impurities based on their volatility and interaction with the capillary column. tandfonline.com
Following separation, the mass spectrometer analyzes the eluted compounds. The resulting mass spectrum of this compound will exhibit a characteristic fragmentation pattern. Due to the presence of a primary amine group, the molecular ion peak is expected to have an odd-numbered mass-to-charge ratio. libretexts.org The fragmentation pattern is dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org The loss of alkyl fragments, particularly the hexyl chain, will result in a series of peaks separated by 14 mass units (representing CH2 groups). libretexts.org The purity of the sample can be determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks. researchgate.net For accurate quantification, derivatization of the amine group may be employed to improve its chromatographic behavior. sigmaaldrich.com
Table 2: Expected Fragmentation in GC-MS of this compound
| Feature | Description | Reference |
| Molecular Ion Peak | Odd m/z value | libretexts.org |
| Dominant Fragmentation | Alpha-cleavage next to the amine | libretexts.org |
| Characteristic Ion Series | Peaks separated by 14 amu (loss of -(CH2)n-) | libretexts.org |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule and identify its chromophoric groups. msu.edu The thiazole ring in this compound acts as a chromophore, absorbing light in the UV region.
The absorption spectrum of thiazole derivatives is characterized by π → π* and n → π* electronic transitions. rsc.org The conjugation within the thiazole ring system influences the wavelength of maximum absorption (λmax). msu.edu For this compound, the absorption is expected in the UV range. The specific λmax can be influenced by the solvent polarity. rsc.org The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiazole. rsc.org
Table 3: UV-Vis Spectroscopy Parameters for Thiazole Derivatives
| Parameter | Expected Range/Observation | Reference |
| Absorption Region | UV | msu.edu |
| Electronic Transitions | π → π, n → π | rsc.org |
| Effect of Amino Group | Bathochromic shift | rsc.org |
Solid-State Structural Analysis
The definitive three-dimensional arrangement of atoms and the nature of intermolecular interactions in the crystalline state of this compound are determined through solid-state structural analysis techniques.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. scirp.org This analysis partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.
Computational and Theoretical Investigations of 5 Hexyl 1,3 Thiazol 2 Amine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties that govern a molecule's behavior. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy and electron distribution.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 5-Hexyl-1,3-thiazol-2-amine, a DFT study, likely using a functional such as B3LYP with a basis set like 6-31G(d) or higher, would be the first step in a computational analysis.
The primary outputs of this analysis would be:
Optimized Molecular Geometry: This calculation determines the most stable three-dimensional arrangement of the atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar thiazole (B1198619) derivatives have used DFT to compare calculated geometries with experimental X-ray diffraction data, often finding good agreement.
Total Energy and Stability: The calculation yields the total electronic energy of the molecule, a measure of its intrinsic stability. This data is crucial for comparing the stability of different conformations or isomers.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This map is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a 2-aminothiazole (B372263) derivative, the amino group and the nitrogen atom in the thiazole ring are expected to be key nucleophilic sites.
A hypothetical data table for the optimized geometry of this compound, based on typical bond lengths in related structures, might look as follows:
| Bond/Angle | Predicted Value (DFT/B3LYP/6-31G(d)) |
| C2-N3 Bond Length | ~1.31 Å |
| C4=C5 Bond Length | ~1.37 Å |
| S1-C2 Bond Length | ~1.76 Å |
| C5-C(hexyl) Bond Length | ~1.51 Å |
| C2-N3-C4 Angle | ~110° |
| N3-C4=C5 Angle | ~115° |
This table is illustrative and based on general values for similar chemical structures. Actual values would require specific calculations.
The Hartree-Fock (HF) method is another foundational quantum mechanical approach that approximates the many-electron wavefunction as a single Slater determinant. While generally considered less accurate than DFT for total energies due to its neglect of electron correlation, it is a valuable tool for calculating various molecular properties. For this compound, HF calculations would provide key insights into its reactivity and electronic character.
Key parameters derived from HF calculations include:
EHOMO and ELUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons.
Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability.
Global Reactivity Descriptors: From the HOMO and LUMO energies, one can calculate properties like chemical potential (μ), electronegativity (χ), and chemical hardness (η). Hardness, in particular, indicates a molecule's resistance to changes in its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
A hypothetical table of calculated molecular properties for this compound is presented below for illustrative purposes.
| Parameter | Definition | Predicted Value (HF/STO-3G*) |
| EHOMO | Energy of HOMO | ~ -9.5 eV |
| ELUMO | Energy of LUMO | ~ 1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 11.0 eV |
| Hardness (η) | (ELUMO - EHOMO)/2 | ~ 5.5 eV |
This table is illustrative. Actual values would require specific calculations.
Molecular Modeling and Simulation
Beyond static quantum calculations, molecular modeling techniques are used to explore the dynamic behavior and conformational possibilities of a molecule.
The hexyl group attached to the thiazole ring is flexible and can adopt numerous conformations due to rotation around its single bonds. A conformational analysis would be performed to identify the lowest energy (most stable) conformers. This is typically done by systematically rotating the dihedral angles of the hexyl chain and calculating the relative energy of each resulting structure using a molecular mechanics force field or a semi-empirical method. Understanding the preferred shape of the hexyl chain is important as it can influence how the molecule packs in a crystal or binds to a biological target. Studies on similar long-chain substituted molecules have shown that such analyses are critical for understanding their physical and biological properties.
Computational methods can predict various spectroscopic data, which are invaluable for identifying and characterizing the molecule.
NMR Spectroscopy: By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), it is possible to predict the chemical shifts that would be observed in an NMR spectrum. These theoretical spectra can be compared with experimental data to confirm the molecular structure.
IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in its infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes (e.g., N-H stretching, C=N stretching) to the observed spectral bands.
Theoretical Studies on Reactivity and Reaction Mechanisms
Theoretical studies can predict how and where a molecule is most likely to react.
Reaction Pathway Modeling: For a proposed chemical reaction involving this compound, computational methods can be used to model the entire reaction pathway. This involves identifying the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction mechanism and its feasibility.
Computational Prediction of Derivative Properties
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for predicting the biological activities and properties of new chemical entities. These in-silico techniques are instrumental in the design and optimization of novel compounds by establishing a mathematical correlation between the chemical structure and biological activity. For derivatives of 2-aminothiazoles, including by extension this compound, QSAR models are developed to forecast their potential as therapeutic agents.
Research in this area has led to the development of various QSAR models for different classes of thiazole derivatives, predicting a range of biological activities. These models are built using a series of known compounds (a training set) and then validated for their predictive power using an external set of compounds (a test set).
A study on 2-aminothiazole derivatives as potential anticancer agents targeting the Hec1/Nek2 protein resulted in a statistically significant three-descriptor QSAR model. tandfonline.com The model demonstrated a strong correlation between the structural features of the compounds and their inhibitory activity. tandfonline.com The statistical quality of the model was confirmed by several parameters, indicating its robustness and predictive capability. tandfonline.com
Similarly, a 2D-QSAR study was conducted on a series of 59 thiazole derivatives to discover inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. laccei.org The resulting model showed a good correlation coefficient, suggesting its utility in identifying new anti-inflammatory agents. laccei.org
In another investigation, 2-aminothiazole sulfonamide derivatives were synthesized and evaluated for their antioxidant properties. nih.gov QSAR models were successfully constructed for both DPPH and SOD-mimic antioxidant activities using multiple linear regression (MLR). nih.gov These models highlighted key molecular properties such as mass, polarizability, electronegativity, and van der Waals volume as influential factors for the observed antioxidant activities. nih.gov
The table below summarizes the findings from various QSAR studies on thiazole derivatives, illustrating the types of models developed and their statistical significance.
| QSAR Model Type | Target Activity | Key Statistical Parameters | Reference |
| Three-descriptor QSAR | Anticancer (Hec1/Nek2 inhibition) | R² = 0.8436, Q²_LOO = 0.7965, R²_ext = 0.6308 | tandfonline.com |
| 2D-QSAR | Anti-inflammatory (5-LOX inhibition) | Correlation coefficient = 0.626, Test set prediction coefficient = 0.621 | laccei.org |
| 3D-QSAR (CoMFA) | Antiviral (HCV NS5A inhibition) | q² = 0.607, r² = 0.934, r²_pred = 0.713 | benthamdirect.com |
| 3D-QSAR (CoMSIA) | Antiviral (HCV NS5A inhibition) | q² = 0.516, r² = 0.960, r²_pred = 0.939 | benthamdirect.com |
| MLR-QSAR (DPPH) | Antioxidant | Not specified | nih.gov |
| MLR-QSAR (SOD) | Antioxidant | Not specified | nih.gov |
| Regression QSAR | Antimicrobial | Not specified | nih.gov |
Furthermore, computational studies on thiazole derivatives have also focused on predicting their physicochemical properties, which are crucial for their pharmacokinetic profiles. For instance, a structure-activity relationship study on thiazole derivatives with H1-antihistamine activity utilized semi-empirical methods to calculate a set of physicochemical parameters. ptfarm.pl These calculated descriptors, which describe hydrophobic, electronic, and steric properties, were found to correlate well with experimentally determined parameters and biological activity. ptfarm.pl
The development of such predictive models is a critical step in modern drug discovery. By applying similar computational methodologies, it would be feasible to predict the biological activities and physicochemical properties of novel derivatives of this compound, thereby guiding synthetic efforts toward compounds with desired therapeutic profiles. These in-silico approaches allow for the rational design of new molecules and the prioritization of candidates for further experimental testing. laccei.org
Chemical Reactivity and Derivatization Strategies of 5 Hexyl 1,3 Thiazol 2 Amine
Transformations at the 2-Amino Functionality
The exocyclic amino group at the 2-position of the thiazole (B1198619) ring is a primary site for chemical modification. Its nucleophilic character allows for a range of reactions, leading to the synthesis of diverse derivatives.
The primary amino group of 5-hexyl-1,3-thiazol-2-amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-(5-hexyl-1,3-thiazol-2-yl)amides are an important class of compounds with a wide range of biological activities.
Similarly, the reaction with isocyanates and isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These addition reactions are generally high-yielding and proceed under mild conditions. The resulting urea (B33335) and thiourea (B124793) derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.
Table 1: Synthesis of Amide, Urea, and Thiourea Derivatives
| Derivative Type | Reagent | General Reaction Conditions |
| Amide | Acyl chloride or anhydride | Aprotic solvent, base (e.g., pyridine, triethylamine) |
| Urea | Isocyanate | Aprotic solvent, room temperature |
| Thiourea | Isothiocyanate | Aprotic solvent, room temperature or gentle heating |
The nitrogen atom of the 2-amino group can be functionalized through alkylation and arylation reactions. N-alkylation can be achieved using alkyl halides, though careful control of reaction conditions is necessary to avoid over-alkylation and potential competing reactions at the ring nitrogen atoms.
More advanced methods, such as palladium-catalyzed N-arylation (Buchwald-Hartwig amination), have emerged as powerful tools for forming C-N bonds. This methodology allows for the coupling of this compound with a wide variety of aryl halides and pseudohalides. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for achieving high yields and accommodating a broad substrate scope.
The 2-amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases or imines. These reactions are typically acid-catalyzed and involve the removal of water to drive the equilibrium towards the product. The resulting C=N double bond of the imine can be further reduced to afford secondary amines. Schiff bases derived from 2-aminothiazoles are of significant interest due to their coordination chemistry and biological applications.
Functionalization of the Thiazole Ring System
While the 2-amino group is a primary site of reactivity, the thiazole ring itself can also be functionalized. The electronic nature of the ring, influenced by the sulfur and nitrogen heteroatoms and the amino substituent, dictates its susceptibility to various transformations.
The 2-aminothiazole (B372263) ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the activating effect of the amino group and the inherent reactivity of the thiazole ring. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions. The substitution typically occurs at the C-5 position unless it is already substituted, in which case the C-4 position may be targeted, though this is less common.
Nucleophilic aromatic substitution on the thiazole ring is less facile and generally requires the presence of a good leaving group and strongly activating substituents.
In the case of this compound, the 5-position is already occupied by a hexyl group. However, further functionalization of this alkyl chain can be envisioned through various synthetic strategies. More broadly, for related 2-aminothiazoles, direct C-H functionalization at the 5-position has become an increasingly important strategy. These methods, often catalyzed by transition metals like palladium or rhodium, allow for the direct introduction of aryl, alkyl, or other functional groups without the need for pre-functionalization of the thiazole ring.
Synthetic Routes Involving the Hexyl Side Chain
The aliphatic hexyl group, while generally considered less reactive than the heterocyclic core, can be selectively functionalized. These strategies primarily focus on introducing new chemical moieties at the terminus of the chain or altering its oxidation state to create precursors for further derivatization.
Achieving selective functionalization at the terminal (ω-position) of the hexyl chain is a key strategy for extending the molecular structure and introducing functionalities for conjugation or property modulation. While direct terminal functionalization of an unactivated alkane is challenging, several indirect methods can be employed.
One prominent strategy involves the isomerization of an internal double bond within the alkyl chain to the terminal position, followed by functionalization. uantwerpen.be This can be achieved through hydroboration-isomerization, where a bulky hydroborating agent facilitates the migration of the boron moiety—and consequently a double bond after elimination—to the sterically least hindered terminal carbon. uantwerpen.be Subsequent reactions on the resulting terminal alkene can introduce a variety of functional groups.
Radical-mediated reactions also provide a powerful tool for terminal functionalization. The thiol-ene "click" reaction, for instance, allows for the efficient anti-Markovnikov addition of a thiol to a terminal alkene under photochemical initiation. researchgate.net This approach could be used to append a wide array of functionalities to the end of the hexyl chain, provided a terminal unsaturation is first installed.
Table 1: Potential Strategies for Terminal Functionalization of the Hexyl Chain
| Strategy | Description | Key Intermediates | Potential Functional Groups Introduced |
| Hydroboration-Isomerization | Migration of an internal double bond to the terminal position using a bulky hydroborating agent, followed by oxidation or other transformations. uantwerpen.be | Terminal organoborane, Terminal alkene | Hydroxyl (-OH), Amino (-NH2), Halogens (-Br, -I) |
| Radical-Mediated Thiol-Ene Addition | Photoinitiated radical addition of a functionalized thiol to a terminal alkene, resulting in anti-Markovnikov functionalization. researchgate.net | Terminal alkene | Thiols, Carboxylic acids, Alkoxysilanes |
These methods, while not documented specifically for this compound, represent established chemical principles for the terminal functionalization of long-chain alkyl groups and are theoretically applicable. uantwerpen.beresearchgate.net
The hexyl side chain can undergo oxidative transformations to introduce oxygen-containing functional groups, which can serve as handles for further derivatization. The partial oxidation of long-chain saturated hydrocarbons can yield valuable alcohol and ketone precursors. udel.edu
Research into the oxidation of large alkanes like n-octadecane using oxygen-rich plasma has shown the formation of a mixture of alcohol and ketone isomers along the alkyl chain. udel.edu Similar approaches could be applied to this compound to generate derivatives such as (2-amino-1,3-thiazol-5-yl)hexan-ols and -ones. The position adjacent to the thiazole ring (the α-carbon of the hexyl chain) is particularly susceptible to oxidation, potentially leading to the formation of quinone methide-like reactive metabolites, a phenomenon noted for alkyl groups on other aromatic systems. nih.gov Density functional theory (DFT) calculations have indicated the facile reaction of 2-aminothiazole-5-methanol, suggesting heightened reactivity at this position. nih.gov
Reductive transformations of the saturated hexyl chain are generally not feasible unless an unsaturated or functionalized derivative is first prepared. For example, if a ketone is introduced via oxidation, it can then be reduced to a secondary alcohol. Similarly, a terminal double bond could be hydrogenated if desired.
Table 2: Examples of Oxidative Transformations on an Alkyl Side Chain
| Reaction Type | Reagents/Conditions | Potential Products |
| Partial Oxidation | Oxygen-rich plasma, O2/N2 atmosphere udel.edu | Mixture of secondary alcohols and ketones (e.g., 1-(2-aminothiazol-5-yl)hexan-2-one, 6-(2-aminothiazol-5-yl)hexan-2-ol) |
| Benzylic-like Oxidation | Metabolic enzymes (e.g., Cytochrome P450), chemical oxidants nih.gov | 1-(2-aminothiazol-5-yl)hexan-1-ol, 1-(2-aminothiazol-5-yl)hexan-1-one |
Multi-Component Reactions Utilizing this compound as a Core Building Block
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules, offering high atom economy and procedural simplicity. rug.nlnih.gov The 2-aminothiazole scaffold is a valuable building block in MCRs due to its multiple nucleophilic centers: the exocyclic 2-amino group and the endocyclic N3 nitrogen. frontiersin.orgpharmaguideline.com this compound can serve as the amine component in several well-established MCRs.
For example, 2-aminothiazoles can participate in Biginelli-type reactions with aldehydes and β-ketoesters to construct fused pyrimidine (B1678525) systems. nih.gov The reaction proceeds through the initial condensation of the 2-amino group with an aldehyde to form an imine, followed by the addition of the enolized β-ketoester and subsequent cyclization involving the ring nitrogen.
Another important MCR is the Gewald reaction, which is traditionally used to synthesize 2-aminothiophenes. rug.nl However, the 2-aminothiazole core itself can be used as a building block in subsequent MCRs. For instance, a three-component reaction between a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate (B1228247) can efficiently produce 5H-thiazolo[3,2-a]pyrimidine derivatives. semanticscholar.org In this sequence, the this compound would first be formed in situ from 1-bromo-2-octanone and thiourea, and then immediately react with the acetylenedicarboxylate.
The reactivity of the exocyclic amino group is often higher than that of the endocyclic nitrogen, as demonstrated in Mannich-type reactions involving 2-aminothiazole, an aldehyde, and a CH-acidic compound. frontiersin.org
Table 3: Multi-Component Reactions Involving the 2-Aminothiazole Core
| Reaction Name | Reactants | Resulting Scaffold |
| Biginelli-type Reaction | 2-Aminothiazole, Aldehyde, β-Ketoester nih.gov | Thiazolo[3,2-a]pyrimidine |
| Hantzsch/MCR Cascade | Thiourea, α-Halo-ketone (to form aminothiazole), Dialkyl acetylenedicarboxylate semanticscholar.org | Thiazolo[3,2-a]pyrimidine |
| Mannich-type Reaction | 2-Aminothiazole, Aldehyde, CH-acid (e.g., 1,3-dicarbonyl compound) frontiersin.org | Substituted aminomethyl derivatives |
Advanced Applications of 5 Hexyl 1,3 Thiazol 2 Amine As a Synthetic Building Block and Research Intermediate
Utility in the Construction of Complex Organic Scaffolds
The inherent reactivity of the 2-aminothiazole (B372263) core, featuring a nucleophilic exocyclic amine and an endocyclic nitrogen, makes it an excellent precursor for constructing more elaborate molecular architectures. The presence of the 5-hexyl group adds a lipophilic domain that can be exploited in the design of molecules with specific solubility and aggregation properties.
Precursor for Fused Heterocyclic Systems
The 2-aminothiazole moiety is a well-established synthon for the creation of fused bicyclic and polycyclic heterocyclic systems. The exocyclic amino group can act as a nucleophile, attacking an electrophilic center, while the endocyclic nitrogen can participate in subsequent cyclization reactions. This reactivity pattern is central to the synthesis of various biologically and materially significant scaffolds, such as thiazolo[3,2-a]pyrimidines and imidazo[2,1-b]thiazoles. mdpi.comorganic-chemistry.org
For instance, the reaction of a 2-aminothiazole derivative with α-haloketones or related bifunctional electrophiles is a common strategy to construct imidazo[2,1-b]thiazoles. In the context of 5-Hexyl-1,3-thiazol-2-amine, this reaction would yield a fused system bearing a hexyl substituent, which can enhance solubility in organic solvents and influence the solid-state packing of the final molecule. Similarly, domino alkylation-cyclization reactions of 2-aminothiazoles with propargyl bromides provide efficient access to substituted thiazole (B1198619) derivatives. organic-chemistry.orgresearchgate.net The hexyl group in the 5-position would be retained throughout these transformations, allowing for the synthesis of complex fused systems with tailored lipophilicity.
Table 1: Examples of Fused Heterocyclic Systems Derived from 2-Aminothiazole Precursors
| Precursor | Reagent | Fused System Core | Potential Impact of 5-Hexyl Group | Reference |
|---|---|---|---|---|
| 2-Aminothiazole | α-Haloketone | Imidazo[2,1-b]thiazole | Enhanced solubility, modified crystal packing | mdpi.com |
| 2-Aminothiazole | β-Ketoester / Diketene | Thiazolo[3,2-a]pyrimidine | Improved processability for material applications | nih.gov |
| 2-Aminothiazole | Propargyl Bromide | Substituted Thiazole | Increased lipophilicity for biological membrane interaction | organic-chemistry.org |
| 2-Aminothiazole derivative | Semicarbazide / Thiosemicarbazide | 1,3,4-Oxadiazine / 1,3,4-Thiadiazine | Modulation of physicochemical properties | nih.gov |
Incorporation into Macrocyclic and Supramolecular Architectures
The development of macrocycles and supramolecular assemblies is a burgeoning area of chemistry, with applications in drug delivery, sensing, and catalysis. rsc.org Thiazole-containing macrocyclic peptides, for example, are recognized for their enhanced stability and bioactivity. researchgate.net The synthesis often involves biocompatible cyclization reactions where a thiazole or thiazoline (B8809763) heterocycle is formed within the macrocyclic backbone. researchgate.net The use of this compound as a building block would introduce a flexible, lipophilic hexyl chain into the macrocycle. This appendage can influence the macrocycle's conformation, its ability to bind guests, and its interaction with lipid bilayers.
In supramolecular chemistry, the length and nature of alkyl chains are critical in dictating the self-assembly of molecules into higher-order structures. nih.gov Research on thiazolo[5,4-d]thiazole (B1587360) derivatives has demonstrated that varying the length of appended alkyl chains (from n-octyl to n-hexadecyl) allows for the tuning of supramolecular polymerization, leading to the formation of distinct nanostructures such as 1D nanofibers or 2D sheets. rsc.org By analogy, the hexyl group of this compound can direct its self-assembly or the assembly of its derivatives through van der Waals interactions, working in concert with hydrogen bonding or π-π stacking involving the thiazole core. This controlled aggregation is fundamental to designing functional soft materials. rsc.orgnih.gov
Role in Materials Chemistry Research
The unique electronic properties of the thiazole ring, combined with the synthetic versatility of the 2-amino group and the processability enhancement offered by the 5-hexyl group, make this compound a valuable intermediate in materials chemistry.
Monomer for Polymer Synthesis (e.g., in conjugated polymers for OPDs/FoD sensors)
Conjugated polymers are the active components in a range of organic electronic devices, including organic photodetectors (OPDs) and fingerprint-on-display (FoD) sensors. The performance of these devices is highly dependent on the chemical structure of the polymer, which affects its electronic energy levels, absorption spectrum, and morphology in the solid state.
Thiazole is an electron-deficient heterocycle that can be incorporated into polymer backbones to create donor-acceptor (D-A) type conjugated systems with tunable bandgaps. rsc.orgresearchgate.net The 2-amino group on this compound can be readily converted into other functional groups (e.g., halides via Sandmeyer-type reactions) to prepare monomers suitable for polymerization reactions like Stille or Suzuki cross-coupling.
Crucially, the engineering of alkyl side chains on the conjugated backbone is a key strategy to control the polymer's solubility, processability, and thin-film morphology. rsc.orgmdpi.com The hexyl group in a this compound-derived monomer would ensure good solubility in common organic solvents, facilitating solution-based processing techniques like spin-coating or printing. Furthermore, the length and branching of the alkyl chain influence the intermolecular packing of the polymer chains, which in turn affects charge transport and device efficiency. nih.gov Studies on thiazole-based polymer donors for organic solar cells have shown that synergistic tuning of the polymer backbone (e.g., through fluorination) and the alkyl side chains is an effective strategy to optimize molecular aggregation and achieve high power conversion efficiencies. rsc.orgresearchgate.net
Component in Functional Dyes and Optoelectronic Materials (e.g., OLEDs, chemosensors)
The 2-aminothiazole scaffold is a common structural motif in functional dyes and optoelectronic materials. nih.gov Its derivatives have been investigated for applications in organic light-emitting diodes (OLEDs) and as chemosensors for detecting ions and small molecules. mdpi.com The electron-rich amino group and the electron-deficient thiazole ring create a push-pull electronic system, which is often the basis for the photophysical properties of these materials.
This compound can serve as a precursor for a wide range of fluorescent dyes. The amino group can be acylated, arylated, or used as a nucleophile in condensation reactions to extend the π-conjugation and fine-tune the absorption and emission wavelengths. mdpi.comresearchgate.net The 5-hexyl group plays a vital role in this context by:
Improving Solubility: Enhancing solubility in organic matrices, which is crucial for fabricating thin films for OLEDs.
Preventing Aggregation-Caused Quenching (ACQ): The bulky alkyl chain can sterically hinder close packing of the chromophores in the solid state, mitigating the quenching of fluorescence that often occurs in aggregated molecules.
Tuning Solid-State Morphology: Influencing the molecular arrangement in crystals or thin films, which impacts charge transport and light-outcoupling efficiency in OLEDs.
In the design of chemosensors, the 2-aminothiazole unit can act as a binding site for analytes. The binding event can perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence or absorption spectrum (a colorimetric or fluorometric response). mdpi.com The hexyl group can create a hydrophobic pocket, potentially enhancing the selectivity of the sensor for specific analytes.
Table 2: Influence of Alkyl Chains on Properties of Thiazole-Based Materials
| Material Type | Property Influenced by Alkyl Chain | Specific Effect of a Hexyl Group | Reference |
|---|---|---|---|
| Conjugated Polymers | Solubility & Processability | Enables solution-based fabrication of thin films. | rsc.orgmdpi.com |
| Conjugated Polymers | Thin-Film Morphology | Affects intermolecular π-π stacking and charge mobility. | researchgate.netnih.gov |
| Functional Dyes (OLEDs) | Solid-State Luminescence | Can prevent aggregation-caused quenching, improving quantum yield. | mdpi.com |
| Chemosensors | Analyte Selectivity & Binding | Creates a lipophilic environment that can influence host-guest interactions. | mdpi.com |
Development of Novel Reagents and Catalysts for Organic Synthesis
The structural features of this compound also suggest its potential utility in the development of new synthetic tools. The presence of multiple heteroatoms (two nitrogen atoms and one sulfur atom) makes the 2-aminothiazole core an interesting ligand for coordination chemistry. nii.ac.jp
The exocyclic amino group and the endocyclic, pyridine-like nitrogen atom can act as a bidentate chelate, binding to various transition metals. The resulting metal complexes could exhibit catalytic activity. The 5-hexyl group would render such catalysts more soluble in non-polar organic solvents, which is advantageous for homogeneous catalysis.
Furthermore, the basicity of the nitrogen atoms allows 2-aminothiazole derivatives to function as organocatalysts. For example, they can be used to catalyze reactions that proceed via activation of substrates through hydrogen bonding or proton transfer. mdpi.com The development of chiral versions of 2-aminothiazole-based catalysts is also an active area of research for asymmetric synthesis. While specific catalytic applications of this compound are not yet widely reported, the fundamental properties of the scaffold suggest a promising avenue for future research in catalyst design. The modification of the 2-amino group with various functionalities can lead to a diverse library of potential ligands and organocatalysts. nih.gov
Application in Parallel Synthesis and Combinatorial Chemistry for Chemical Library Generation
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govresearchgate.netresearchgate.net Consequently, this compound represents a valuable building block for the generation of chemical libraries through parallel synthesis and combinatorial chemistry. These techniques enable the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity.
The utility of this compound in this context stems from the reactivity of the 2-amino group. This functional group serves as a versatile handle for introducing molecular diversity. By reacting this compound with a variety of reagents, libraries of derivatives with modifications at the 2-position can be efficiently assembled.
A straightforward approach to library generation involves the acylation of the 2-amino group. In a parallel synthesis format, this compound can be dispensed into an array of reaction vessels, and a different acylating agent (such as an acid chloride or carboxylic acid with a coupling agent) can be added to each vessel. This strategy allows for the creation of a library of N-acylated derivatives.
Similarly, the 2-amino group can undergo reactions such as sulfonylation, urea (B33335) and thiourea (B124793) formation, and reductive amination, further expanding the scope of accessible derivatives. The hexyl group at the 5-position provides a lipophilic tail, which can be advantageous for interactions with certain biological targets.
Both solution-phase and solid-phase synthesis methodologies can be employed for the generation of 2-aminothiazole libraries. nih.govacs.org In a solid-phase approach, the 2-aminothiazole core could be immobilized on a resin, allowing for the use of excess reagents and simplified purification by filtration. Subsequent cleavage from the resin would yield the final library of purified compounds. Automated synthesizers can facilitate high-throughput production, enabling the creation of large and diverse libraries with minimal manual intervention. nih.gov
An example of a combinatorial library that could be generated from this compound is presented in the table below. This library focuses on introducing diversity at the 2-position via amide bond formation.
| Reactant for Position 2 | Resulting Structure | Potential Functional Group |
|---|---|---|
| Acetyl Chloride | N-(5-hexyl-1,3-thiazol-2-yl)acetamide | Simple amide |
| Benzoyl Chloride | N-(5-hexyl-1,3-thiazol-2-yl)benzamide | Aromatic amide |
| Cyclohexanecarbonyl Chloride | N-(5-hexyl-1,3-thiazol-2-yl)cyclohexanecarboxamide | Alicyclic amide |
| 4-Methoxybenzoyl Chloride | N-(5-hexyl-1,3-thiazol-2-yl)-4-methoxybenzamide | Electron-donating aromatic amide |
| 4-Nitrobenzoyl Chloride | N-(5-hexyl-1,3-thiazol-2-yl)-4-nitrobenzamide | Electron-withdrawing aromatic amide |
Further diversification can be achieved by employing multicomponent reactions. For instance, a library could be constructed by reacting this compound, an aldehyde, and an isocyanide in a Passerini or Ugi-type reaction. This approach allows for the introduction of multiple points of diversity in a single synthetic step, rapidly increasing the complexity and size of the chemical library.
The table below illustrates a potential library design based on a multicomponent reaction involving this compound.
| Aldehyde | Isocyanide | Resulting Scaffold |
|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | 2-((tert-butylamino)(phenyl)methylamino)-5-hexyl-1,3-thiazole derivative |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 2-((tert-butylamino)(4-chlorophenyl)methylamino)-5-hexyl-1,3-thiazole derivative |
| Furfural | tert-Butyl isocyanide | 2-((tert-butylamino)(furan-2-yl)methylamino)-5-hexyl-1,3-thiazole derivative |
| Benzaldehyde | Cyclohexyl isocyanide | 2-((cyclohexylamino)(phenyl)methylamino)-5-hexyl-1,3-thiazole derivative |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 2-((4-chlorophenyl)(cyclohexylamino)methylamino)-5-hexyl-1,3-thiazole derivative |
The compounds generated from such libraries can then be subjected to high-throughput screening to identify hits for various biological targets. The structural information from active compounds can guide the design of subsequent, more focused libraries for lead optimization.
Q & A
Q. What are the optimal synthetic routes for 5-Hexyl-1,3-thiazol-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions using thiourea or thioamide precursors. For this compound, a plausible route could involve condensation of hexyl-substituted ketones with thiourea under acidic conditions. Systematic optimization should include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol may enhance yield .
- Catalyst screening : Acidic catalysts (e.g., HCl or H₂SO₄) can accelerate cyclization .
- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation .
Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the hexyl chain integration (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and thiazole ring protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (C₉H₁₆N₂S; calculated m/z 184.1036) .
- FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and C=S/C-N vibrations (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies are recommended for designing experiments to evaluate the structure-activity relationships (SAR) of this compound derivatives in antimicrobial assays?
- Methodological Answer :
- Derivatization : Synthesize analogs with variations in the hexyl chain (e.g., branching, shorter/longer alkyl groups) and thiazole substitutions (e.g., halogens, methyl groups) .
- Bioassay design : Use standardized protocols (e.g., broth microdilution for MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls .
- Data analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters with bioactivity .
Q. How can factorial design be applied to investigate the simultaneous effects of multiple variables (e.g., solvent, temperature, catalyst) on the synthesis efficiency of this compound?
- Methodological Answer :
- Factor selection : Identify critical variables (e.g., solvent polarity, reaction time, catalyst concentration) .
- Design matrix : Use a 2³ factorial design to test high/low levels of each factor (e.g., ethanol vs. DMF; 60°C vs. 80°C; 0.1M vs. 0.5M HCl) .
- Response variable : Measure yield (%) and purity (via HPLC). Analyze interactions using ANOVA to identify optimal conditions .
Q. What methodological approaches are effective in resolving contradictions between in vitro and in silico data regarding the biological activity of this compound?
- Methodological Answer :
- Data validation : Replicate in vitro assays under controlled conditions (e.g., pH, temperature) to rule out experimental variability .
- Molecular dynamics simulations : Refine docking models (e.g., AutoDock Vina) by incorporating solvent effects and protein flexibility .
- Free energy calculations : Use MM-PBSA/GBSA to compare binding affinities with experimental IC₅₀ values .
Q. How should researchers integrate molecular docking simulations with experimental validation to elucidate the mechanism of action of this compound in anticancer research?
- Methodological Answer :
- Target selection : Prioritize kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) based on structural similarity to known thiazole inhibitors .
- Docking protocol : Perform blind docking using a grid covering the entire protein surface. Validate top poses with MD simulations .
- Experimental validation : Conduct cell viability assays (MTT) and Western blotting to confirm target modulation (e.g., caspase-3 activation) .
Q. What theoretical frameworks are most applicable for guiding the development of this compound-based drug candidates, particularly in pharmacokinetic modeling?
- Methodological Answer :
- Lipinski’s Rule of Five : Assess solubility (LogP <5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
- QSAR models : Use descriptors like polar surface area (PSA) and molar refractivity to predict absorption and blood-brain barrier penetration .
- PBPK modeling : Simulate ADME profiles using software like GastroPlus, incorporating in vitro permeability (Caco-2) and metabolic stability (microsomal assays) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
